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molecular formula C8H6F3NO2 B158721 3-Amino-4-(trifluoromethyl)benzoic acid CAS No. 125483-00-3

3-Amino-4-(trifluoromethyl)benzoic acid

Cat. No. B158721
M. Wt: 205.13 g/mol
InChI Key: RVYKHFGOJJKVNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09018383B2

Procedure details

5.0 g of 3-amino-4-trifluoromethyl-benzoic acid were dissolved using 50 ml of acetic acid. Then, 50 g of ice and 50 ml of a saturated aqueous HBr-solution were added and a solution of 2.0 g NaNO2 in 10 ml of water was added dropwise at 0° C. The reaction mixture was then stirred at room temperature for 10 minutes. Then, the reaction mixture was added dropwise to a suspension of 7.0 g CuBr and 10.9 g CuBr2 in 100 ml of a half-concentrated aqueous solution of HBr. The resulting mixture was then stirred for 2 h at room temperature, then diluted using 21 of water, stirred for 1 h and finally the precipitate was isolated by filtration. The precipitate was dried in vacuo to yield 5.2 g of the title compound that was used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
2 g
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
[Compound]
Name
CuBr
Quantity
7 g
Type
reactant
Reaction Step Six
[Compound]
Name
CuBr2
Quantity
10.9 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
half-concentrated aqueous solution
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[C:11]([F:14])([F:13])[F:12])[C:5]([OH:7])=[O:6].C(O)(=O)C.[BrH:19].N([O-])=O.[Na+]>O>[Br:19][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[C:11]([F:14])([F:13])[F:12])[C:5]([OH:7])=[O:6] |f:3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
ice
Quantity
50 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
Br
Step Five
Name
Quantity
2 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Six
Name
CuBr
Quantity
7 g
Type
reactant
Smiles
Name
CuBr2
Quantity
10.9 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
half-concentrated aqueous solution
Quantity
100 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was then stirred for 2 h at room temperature
Duration
2 h
ADDITION
Type
ADDITION
Details
diluted
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
finally the precipitate was isolated by filtration
CUSTOM
Type
CUSTOM
Details
The precipitate was dried in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C=C(C(=O)O)C=CC1C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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